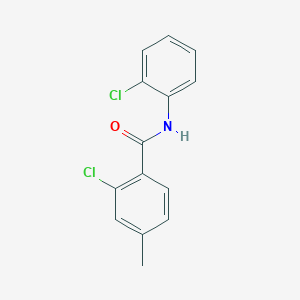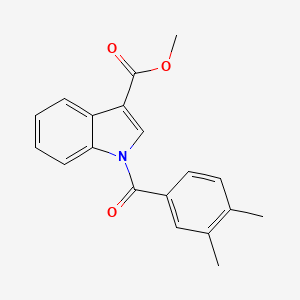
N-(2,5-difluorophenyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorophenyl)-2-phenoxyacetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFP-10825 is a small molecule that has been synthesized using various synthetic methods.
作用机制
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition results in the activation of tumor suppressor genes and the inhibition of oncogenes. DFP-10825 has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
DFP-10825 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce G1 phase cell cycle arrest in cancer cells, which prevents their proliferation. DFP-10825 has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis. In addition, DFP-10825 has been found to modulate the expression of various genes involved in cancer progression and inflammation.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. It also exhibits potent anticancer activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, DFP-10825 has some limitations for lab experiments. It is not water-soluble, which limits its use in in vivo experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
DFP-10825 has several potential future directions. It can be further modified to improve its water solubility and bioavailability. In addition, its mechanism of action can be further elucidated to optimize its therapeutic potential. DFP-10825 can also be tested in animal models to evaluate its efficacy and safety. Furthermore, DFP-10825 can be used as a lead compound for the development of novel anticancer drugs with improved efficacy and safety profiles.
Conclusion:
DFP-10825 is a novel compound with promising therapeutic potential. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DFP-10825 and to develop it into a clinically useful drug.
合成方法
DFP-10825 can be synthesized using various synthetic methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of DFP-10825. In this method, 2,5-difluorophenylboronic acid and 2-phenoxyacetyl chloride are coupled in the presence of a palladium catalyst and a base to yield DFP-10825.
科学研究应用
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DFP-10825 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. In addition, DFP-10825 has been found to exhibit anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
N-(2,5-difluorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-12(16)13(8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPRXTQCYIIASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)


![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)
![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)